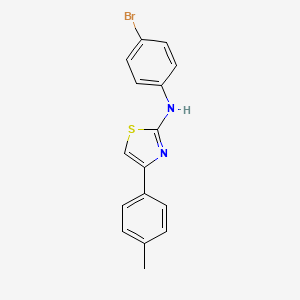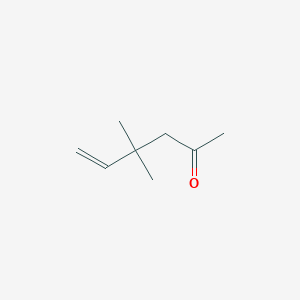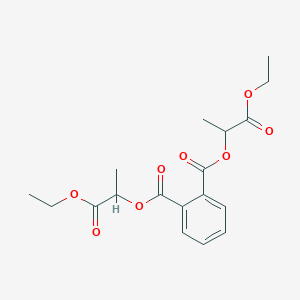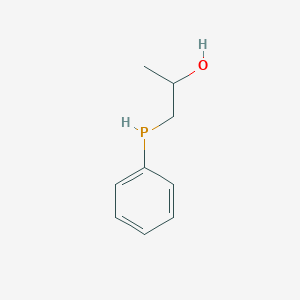
1-(Phenylphosphanyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylphosphanyl)propan-2-ol is an organophosphorus compound that features a phenyl group attached to a phosphanyl group, which is further connected to a propan-2-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(Phenylphosphanyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
化学反応の分析
Types of Reactions: 1-(Phenylphosphanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the phosphanyl group to phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the propan-2-ol moiety can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides (e.g., HCl, HBr) and sulfonates (e.g., tosyl chloride) in the presence of a base or acid catalyst.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanyl derivatives.
科学的研究の応用
1-(Phenylphosphanyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism by which 1-(Phenylphosphanyl)propan-2-ol exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phenylphosphanyl group can donate electron density to metal ions, stabilizing various oxidation states and facilitating catalytic transformations. The propan-2-ol moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
類似化合物との比較
1-(Phenylphosphanyl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
1-(Phenylphosphanyl)butan-2-ol: Similar structure but with a butan-2-ol moiety.
Diphenylphosphine: Lacks the hydroxyl group but contains two phenyl groups attached to the phosphorus atom.
Uniqueness: 1-(Phenylphosphanyl)propan-2-ol is unique due to the presence of both a phenylphosphanyl group and a propan-2-ol moiety. This combination allows for versatile reactivity and the ability to form stable complexes with various metal ions, making it valuable in catalysis and other applications.
特性
CAS番号 |
2328-18-9 |
|---|---|
分子式 |
C9H13OP |
分子量 |
168.17 g/mol |
IUPAC名 |
1-phenylphosphanylpropan-2-ol |
InChI |
InChI=1S/C9H13OP/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 |
InChIキー |
MIQZBDOWIXINMF-UHFFFAOYSA-N |
正規SMILES |
CC(CPC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)

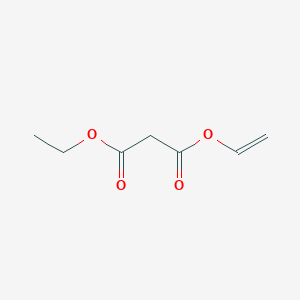
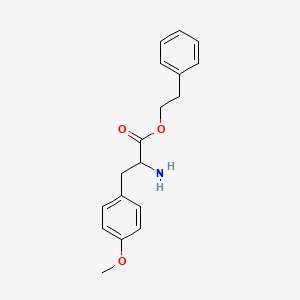
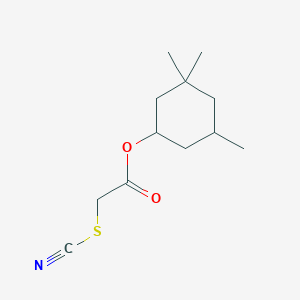

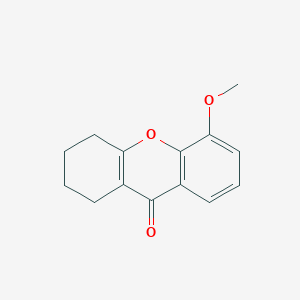

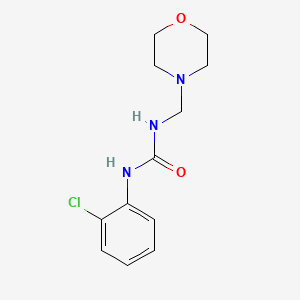
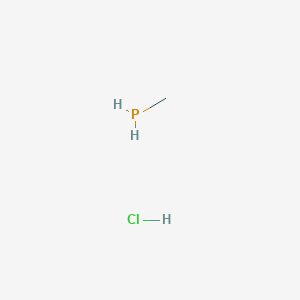
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
